molecular formula C16H24N2O3 B586268 Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate CAS No. 154205-97-7

Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B586268
CAS No.: 154205-97-7
M. Wt: 292.37 g/mol
InChI Key: AZGMOUYTWMSTRT-UHFFFAOYSA-N
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Description

Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate is a chemical compound that features a tert-butyl group, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidine ring.

    Addition of the Tert-butyl Group: The tert-butyl group is added through a carbamate formation reaction, where tert-butyl chloroformate reacts with the amine group on the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S,4R)-4-(2-hydroxyphenyl)pyrrolidin-3-ylcarbamate: Similar structure but with a hydroxy group instead of a methoxy group.

    Tert-butyl (3S,4R)-4-(2-chlorophenyl)pyrrolidin-3-ylcarbamate: Similar structure but with a chloro group instead of a methoxy group.

    Tert-butyl (3S,4R)-4-(2-nitrophenyl)pyrrolidin-3-ylcarbamate: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The uniqueness of tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it valuable for various applications.

Properties

CAS No.

154205-97-7

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-13-10-17-9-12(13)11-7-5-6-8-14(11)20-4/h5-8,12-13,17H,9-10H2,1-4H3,(H,18,19)

InChI Key

AZGMOUYTWMSTRT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2OC

Synonyms

TERT-BUTYL (3S,4R)-4-(2-METHOXYPHENYL)PYRROLIDIN-3-YLCARBAMATE

Origin of Product

United States

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